![molecular formula C15H21ClFN B13724762 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by a cyclobutyl ring substituted with a 4-chloro-3-fluorophenyl group and a butylamine chain
Méthodes De Préparation
The synthesis of 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the 4-chloro-3-fluorophenyl group. Common synthetic routes may include:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 4-chloro-3-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Amine Functionalization: The butylamine chain is attached through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other cyclobutyl derivatives and substituted phenyl compounds. Similar compounds include:
Cyclobutylamines: These compounds share the cyclobutyl ring and amine functional group.
Substituted Phenylamines: Compounds with similar phenyl ring substitutions, such as 4-chloro-3-fluorophenyl groups.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21ClFN |
|---|---|
Poids moléculaire |
269.78 g/mol |
Nom IUPAC |
1-[1-(4-chloro-3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
Clé InChI |
ZEXRAPFUZVPSAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
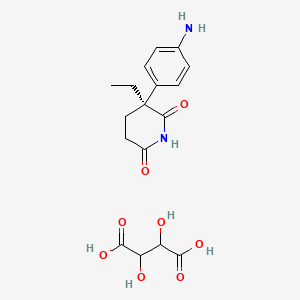
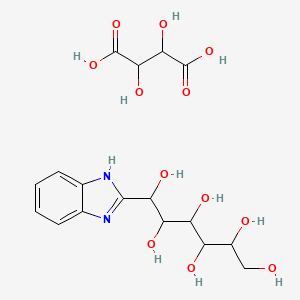
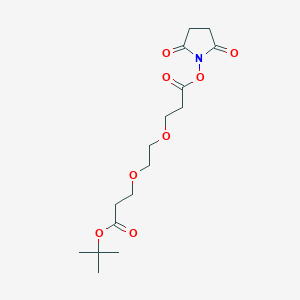
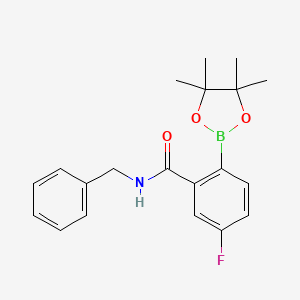
![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)
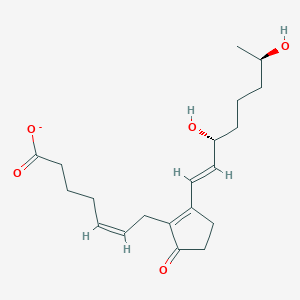
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)

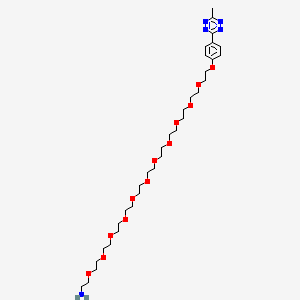
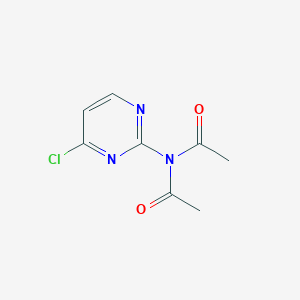
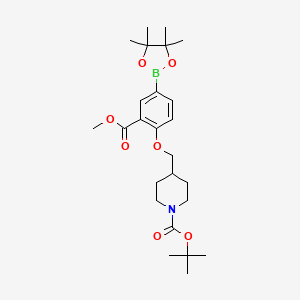
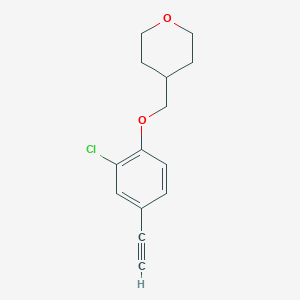
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
